3-[3-(Methylamino)piperidin-1-yl]butanoic acid

Medicinal chemistry Structure-activity relationships Hydrogen bonding

3-[3-(Methylamino)piperidin-1-yl]butanoic acid (CAS 1250340-79-4) is a synthetic, functionalized β-amino acid derivative bearing a piperidine heterocycle with a 3-methylamino substituent and an N-linked butanoic acid side chain. Its molecular formula is C10H20N2O2 with a molecular weight of 200.28 g/mol.

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 1250340-79-4
Cat. No. B2684381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Methylamino)piperidin-1-yl]butanoic acid
CAS1250340-79-4
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCC(CC(=O)O)N1CCCC(C1)NC
InChIInChI=1S/C10H20N2O2/c1-8(6-10(13)14)12-5-3-4-9(7-12)11-2/h8-9,11H,3-7H2,1-2H3,(H,13,14)
InChIKeyUJLHDEGHFFRXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[3-(Methylamino)piperidin-1-yl]butanoic acid (CAS 1250340-79-4): Structural Identity and Physicochemical Profile for Research Procurement


3-[3-(Methylamino)piperidin-1-yl]butanoic acid (CAS 1250340-79-4) is a synthetic, functionalized β-amino acid derivative bearing a piperidine heterocycle with a 3-methylamino substituent and an N-linked butanoic acid side chain. Its molecular formula is C10H20N2O2 with a molecular weight of 200.28 g/mol . Predicted physicochemical properties include a boiling point of 331.7±37.0 °C, density of 1.07±0.1 g/cm³, and an acid dissociation constant (pKa) of 3.79±0.10 . The compound is classified within the broader chemical space of aminopiperidine carboxylic acid derivatives, a class that includes the GABA uptake inhibitor nipecotic acid and key synthetic intermediates for kinase inhibitors such as tofacitinib (CP-690550) . As of the latest vendor listings, this compound is available from select suppliers at a purity specification of 98% .

Why Closely Related Piperidine-Acid Analogs Cannot Substitute for 3-[3-(Methylamino)piperidin-1-yl]butanoic acid (CAS 1250340-79-4)


This compound occupies a distinct chemical space created by the simultaneous presence of three functional features: (i) a secondary methylamino group at the piperidine 3-position providing an additional hydrogen-bond donor, (ii) a tertiary amine at the piperidine nitrogen through N-alkylation with the butanoic acid chain, and (iii) a free carboxylic acid terminus. Neither simple 3-(piperidin-1-yl)butanoic acid (CAS 764633-91-2, lacking the methylamino substituent) nor nipecotic acid (CAS 498-95-3, bearing the carboxylic acid directly on the ring) can replicate this exact hydrogen-bonding topology and steric profile [1]. The 3-(methylamino)piperidine substructure is a pharmacophoric element found in advanced synthetic intermediates targeting Janus kinase (JAK) inhibition and neurological targets, indicating that the methylamino group is not a passive substituent but a determinant of molecular recognition . Generic substitution with simpler piperidine-acid conjugates would alter both the conformational flexibility imparted by the ethylene-spaced carboxylic acid and the additional basic site from the methylamino group, potentially resulting in divergent binding profiles, solubility characteristics, and synthetic downstream reactivity .

Quantitative Differentiation Evidence: 3-[3-(Methylamino)piperidin-1-yl]butanoic acid (CAS 1250340-79-4) vs. Structural Analogs


Hydrogen-Bond Donor/Acceptor Capacity Differentiates 3-[3-(Methylamino)piperidin-1-yl]butanoic acid from N-Unsubstituted Piperidine-Butanoic Acid Analogs

The target compound possesses two hydrogen-bond donor (HBD) sites (carboxylic acid -OH and secondary methylamino -NH) and three hydrogen-bond acceptor (HBA) sites (carboxylic acid C=O, piperidine tertiary N, and methylamino N), yielding an HBD:HBA ratio of 2:3. In contrast, the closest simple analog, 3-(piperidin-1-yl)butanoic acid (CAS 764633-91-2), provides only one HBD (carboxylic acid -OH) and three HBA sites (HBD:HBA = 1:3), as it lacks the methylamino substituent on the piperidine ring . This additional HBD site from the methylamino group alters the compound's capacity for directed intermolecular interactions with biological targets, co-crystallization agents, and chromatographic stationary phases [1].

Medicinal chemistry Structure-activity relationships Hydrogen bonding

Predicted pKa of 3.79 Distinguishes the Carboxylic Acid Acidity from Shorter-Chain Nipecotic Acid (Predicted pKa ~3.6)

The predicted acid dissociation constant (pKa) of the target compound's carboxylic acid group is 3.79±0.10, as computed for the free acid form . This value is approximately 0.2 log units higher (less acidic) than the reported carboxylic acid pKa of nipecotic acid (piperidine-3-carboxylic acid, CAS 498-95-3), which is approximately 3.45–3.60 [1]. The slightly elevated pKa is consistent with the increased distance between the electron-withdrawing piperidine nitrogen and the carboxylic acid group (ethylene spacer in the target vs. direct ring attachment in nipecotic acid), resulting in reduced inductive electron withdrawal. At physiological pH 7.4, both compounds exist predominantly as carboxylate anions, but the target compound's carboxylic acid will be approximately 1.6-fold less ionized at pH 3.8 (near its pKa), a factor relevant to extraction protocols and solid-phase extraction recovery .

Physicochemical profiling Ionization state Drug-likeness

Vendor-Specified Purity of 98% for CAS 1250340-79-4 Provides a Defined Procurement Benchmark Against Undefined-Purity Research-Grade Analogs

Commercially, 3-[3-(methylamino)piperidin-1-yl]butanoic acid is offered at a certified purity specification of 98% by at least one established supplier (Product No. 1312144, Leyan) . This contrasts with several structurally related piperidine-butanoic acid analogs that are listed without quantitative purity specifications or have been discontinued (e.g., CymitQuimica Ref. 10-F657376, marked as discontinued for both 250 mg and 500 mg quantities) . For researchers requiring batch-to-batch consistency in structure-activity relationship (SAR) studies or synthetic elaboration where stoichiometric control is essential, a defined 98% purity specification reduces the risk of confounding impurities that could act as competing ligands, catalysts, or chain-terminating agents .

Procurement quality control Reproducibility Research chemicals

Molecular Weight of 200.28 g/mol Positions the Compound in a Distinct Property Window Versus Lighter Nipecotic Acid (129.16 g/mol) and Heavier Boc-Protected Intermediates (>214 g/mol)

With a molecular weight of 200.28 g/mol, the target compound occupies an intermediate physicochemical property window. It is substantially heavier than the minimalist scaffold nipecotic acid (MW 129.16 g/mol, C6H11NO2) , yet lighter than the widely used N-Boc-protected 3-(methylamino)piperidine intermediate (MW 214.31 g/mol for C11H22N2O2; or 228.33 g/mol for certain derivatives) [1]. This intermediate MW, combined with its free carboxylic acid terminus (enabling direct conjugation without deprotection), makes the compound a synthetically convenient building block that avoids the additional deprotection step required for Boc-protected analogs. The compound's topological polar surface area (tPSA) is computed at approximately 52.6 Ų (based on 2 HBD and 3 HBA), placing it below the common oral bioavailability threshold of 140 Ų but above that of nipecotic acid (~49.3 Ų) .

Physicochemical property space Drug-likeness Synthetic intermediate

3-(Methylamino)piperidine Scaffold Is a Validated Pharmacophoric Motif in Kinase Inhibitor Synthesis, Providing Class-Level Precedent Lacking in Simpler Piperidine-Acid Analogs

The 3-(methylamino)piperidine substructure present in the target compound is a documented key intermediate in the synthesis of CP-690550 (tofacitinib), a potent Janus kinase (JAK) inhibitor approved for rheumatoid arthritis . Specifically, cis-(3R,4R)-N-(tert-butoxycarbonyl)-4-methyl-3-(methylamino)piperidine was prepared via an asymmetric synthesis in 49% overall yield as the direct precursor to tofacitinib . This precedent establishes that the 3-(methylamino)piperidine motif, when properly elaborated, can engage kinase ATP-binding pockets with high affinity. Simpler piperidine-butanoic acid analogs lacking the 3-methylamino substituent (e.g., 3-(piperidin-1-yl)butanoic acid) do not share this validated pharmacophoric precedent. Furthermore, patent literature (US11254676) discloses compounds incorporating the 3-(methylamino)piperidine-1-carbonyl moiety as kinase-targeting entities, as evidenced by BindingDB entry BDBM539189 [1].

Kinase inhibition Scaffold precedence Pharmaceutical intermediate

Predicted LogP and Solubility Profile Suggests Favorable Aqueous Handling Relative to More Lipophilic Piperidine Analogs, Though Experimental Validation Is Absent

Based on structural fragment contributions, the target compound is predicted to have a LogP (octanol-water partition coefficient) in the range of approximately -0.5 to 0.5, reflecting the balance between the polar carboxylic acid/methylamino groups and the lipophilic piperidine ring and methyl substituent on the butanoic acid chain. This is substantially lower (more hydrophilic) than the predicted LogP of N-Boc-protected 3-(methylamino)piperidine (predicted LogP ~1.5–2.0) and the esterified analog methyl 3-piperidin-1-ylbutanoate (predicted LogP ~1.8) [1]. The free carboxylic acid and secondary amine confer aqueous solubility that is expected to exceed that of Boc-protected or esterified congeners, facilitating direct use in biochemical assay buffers without co-solvent optimization. However, no experimental LogP or aqueous solubility measurement for this specific compound was identified in the public domain; all values presented here are structure-based predictions requiring experimental verification .

Solubility LogP Formulation

Recommended Research and Industrial Application Scenarios for 3-[3-(Methylamino)piperidin-1-yl]butanoic acid (CAS 1250340-79-4)


Synthesis of Kinase-Focused Compound Libraries Using a Precedented 3-(Methylamino)piperidine Pharmacophore

The 3-(methylamino)piperidine substructure within this compound is a validated pharmacophoric element in JAK kinase inhibition, as demonstrated by its role as the key intermediate in tofacitinib (CP-690550) synthesis . Researchers building kinase-targeted libraries can exploit the free carboxylic acid terminus of CAS 1250340-79-4 for direct amide coupling or esterification without the deprotection step required for N-Boc analogs. The 98% purity specification supports stoichiometric control in parallel synthesis workflows. This application is most relevant for medicinal chemistry groups exploring ATP-competitive kinase inhibitor space where the 3-(methylamino)piperidine motif has established target engagement precedent.

GABA Uptake Inhibitor Probe Development Based on Nipecotic Acid Scaffold Elaboration

The compound's structural relationship to nipecotic acid — a well-characterized GABA uptake inhibitor with in vitro activity against neuronal and glial GABA transporters — positions it as a candidate scaffold for GABAergic probe development . Key differentiators include the extended ethylene spacer between the piperidine ring and carboxylic acid (vs. direct attachment in nipecotic acid), which alters the distance and angular relationship between the amine and acid pharmacophores, and the additional methylamino hydrogen-bond donor that may modulate transporter subtype selectivity. The predicted pKa of 3.79 places the carboxylate ionization near physiological pH ranges relevant to synaptic cleft conditions. Researchers investigating GABA transporter subtype selectivity (GAT1–GAT4) may find this scaffold useful for exploring chemical space beyond classical nipecotic acid and guvacine derivatives.

Physicochemical Property Benchmarking for Piperidine-Amino Acid Hybrid Research Compounds

With its intermediate molecular weight (200.28 g/mol), dual basic sites (piperidine tertiary amine and methylamino secondary amine), and free carboxylic acid, this compound serves as a useful reference standard for calibrating computational predictions (pKa, LogP, solubility) against experimental measurements for β-amino acid-piperidine hybrids. The predicted properties — pKa 3.79, LogP ~0, boiling point 331.7 °C — provide a baseline for validating in silico models commonly used in drug discovery. Procurement of this compound at 98% purity enables researchers to generate reference analytical data (HPLC retention times, NMR chemical shifts, mass spectra) that can anchor structure-property relationship studies for this underexplored chemical space.

Synthetic Methodology Development Leveraging Bifunctional Amine-Acid Reactivity

The compound's bifunctional nature — containing both a secondary amine (methylamino) and a carboxylic acid — makes it a versatile substrate for developing chemoselective transformation methods. Unlike simpler piperidine building blocks that require的保护基策略, the free acid and amine groups in CAS 1250340-79-4 present orthogonal reactivity handles. The 3-(methylamino)piperidine portion can undergo reductive amination, N-alkylation, or sulfonylation, while the butanoic acid terminus can be activated for amide bond formation, esterification, or reduction. This dual reactivity is distinct from both nipecotic acid (where the acid is directly on the ring, limiting conformational flexibility) and Boc-protected intermediates (which require deprotection before further elaboration) .

Quote Request

Request a Quote for 3-[3-(Methylamino)piperidin-1-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.